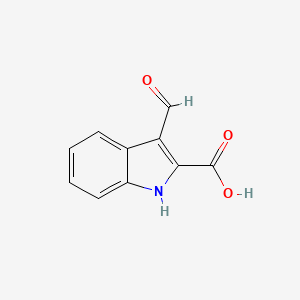![molecular formula C6H6N2OS B1309577 Imidazo[2,1-b]thiazol-6-ylméthanol CAS No. 349480-74-6](/img/structure/B1309577.png)
Imidazo[2,1-b]thiazol-6-ylméthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[2,1-b]thiazol-6-ylmethanol is a heterocyclic compound with the molecular formula C6H6N2OS It is characterized by the presence of both imidazole and thiazole rings fused together, with a hydroxymethyl group attached to the sixth position of the thiazole ring
Applications De Recherche Scientifique
Imidazo[2,1-b]thiazol-6-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
- Imidazo[2,1-b]thiazol-6-ylmethanol (CAS Number: 349480-74-6) is a chemical compound with a molecular weight of 155.2 g/mol .
- The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole involves several steps:
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
Imidazo[2,1-b]thiazol-6-ylmethanol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The nature of these interactions often involves the binding of Imidazo[2,1-b]thiazol-6-ylmethanol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has shown potential in modulating the activity of certain proteins involved in cellular signaling pathways .
Cellular Effects
Imidazo[2,1-b]thiazol-6-ylmethanol has been studied for its effects on various types of cells and cellular processes. In cancer cell lines, such as colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7), Imidazo[2,1-b]thiazol-6-ylmethanol has demonstrated cytotoxic effects, leading to cell death through apoptosis . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce mitochondrial membrane depolarization and multicaspase activation, ultimately resulting in apoptosis .
Molecular Mechanism
The molecular mechanism of action of Imidazo[2,1-b]thiazol-6-ylmethanol involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as DNA and caspase-3, through molecular docking interactions . These binding interactions lead to the inhibition or activation of enzymatic activities, resulting in changes in gene expression and cellular function. The compound’s ability to modulate enzyme activity and gene expression is central to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Imidazo[2,1-b]thiazol-6-ylmethanol have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Imidazo[2,1-b]thiazol-6-ylmethanol remains stable under specific storage conditions, such as being sealed in a dry environment at room temperature . Its degradation over time can lead to a decrease in its efficacy and potency in biochemical assays.
Dosage Effects in Animal Models
The effects of Imidazo[2,1-b]thiazol-6-ylmethanol vary with different dosages in animal models. At lower doses, this compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
Imidazo[2,1-b]thiazol-6-ylmethanol is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can significantly impact the compound’s overall biochemical activity and efficacy.
Transport and Distribution
The transport and distribution of Imidazo[2,1-b]thiazol-6-ylmethanol within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of Imidazo[2,1-b]thiazol-6-ylmethanol are essential for its biochemical activity and therapeutic potential.
Subcellular Localization
Imidazo[2,1-b]thiazol-6-ylmethanol exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns enable Imidazo[2,1-b]thiazol-6-ylmethanol to interact with its target biomolecules effectively, thereby exerting its biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[2,1-b]thiazol-6-ylmethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α-haloketones under basic conditions, leading to the formation of the imidazo[2,1-b]thiazole core. The hydroxymethyl group can then be introduced via a subsequent reaction with formaldehyde or other suitable reagents.
Industrial Production Methods: In an industrial setting, the synthesis of Imidazo[2,1-b]thiazol-6-ylmethanol can be optimized using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of microwave irradiation and green chemistry principles, such as employing biodegradable solvents like polyethylene glycol, can further enhance the efficiency and sustainability of the production process .
Types of Reactions:
Oxidation: Imidazo[2,1-b]thiazol-6-ylmethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of ethers, esters, or other functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and alcohols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Ethers, esters, and other functionalized derivatives.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Thiazolo[3,2-b][1,2,4]triazole: A compound with a fused thiazole and triazole ring system, used in different medicinal applications.
Benzothiazole: A simpler thiazole derivative with diverse applications in materials science and medicinal chemistry.
Uniqueness: Imidazo[2,1-b]thiazol-6-ylmethanol is unique due to its specific ring fusion and the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials .
Propriétés
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-6-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-4-5-3-8-1-2-10-6(8)7-5/h1-3,9H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUTVPCKMACQMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406900 |
Source


|
| Record name | imidazo[2,1-b]thiazol-6-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349480-74-6 |
Source


|
| Record name | imidazo[2,1-b]thiazol-6-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-benzyl-N-[(5-methyl-2-furyl)methyl]piperidin-4-amine](/img/structure/B1309535.png)
acetic acid](/img/structure/B1309539.png)
![(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1309540.png)
![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1309544.png)

